![molecular formula C21H18N6O2 B2510916 2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol CAS No. 896816-13-0](/img/structure/B2510916.png)
2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol is a useful research compound. Its molecular formula is C21H18N6O2 and its molecular weight is 386.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell growth . The compound exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell growth inhibition and apoptosis .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within cells, leading to cell death .
Análisis Bioquímico
Biochemical Properties
The compound 2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . This enzyme plays a crucial role in cell cycle progression, and its inhibition can lead to alterations in cell cycle progression .
Cellular Effects
In cellular studies, this compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been observed to induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of CDK2 . Molecular docking simulations have confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Actividad Biológica
The compound 2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol is a complex heterocyclic molecule that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a unique structure characterized by:
- Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core : This moiety is known for its diverse biological activities.
- Substituents : The presence of a 2,4-dimethylphenyl group and a 5-methoxyphenol group enhances its chemical diversity and may influence its interactions with biological targets.
Adenosine Receptor Antagonism
Research indicates that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit significant affinity for the A2A adenosine receptor subtype , which plays a crucial role in various physiological processes. The compound demonstrates low nanomolar affinity for A2A receptors and has been implicated in therapeutic applications for neurodegenerative disorders such as Parkinson's disease due to its ability to reverse adenosine-induced inhibition in biological assays .
Cytotoxic Activity Against Cancer Cell Lines
The compound has shown promising results in cytotoxic assays against various cancer cell lines. Notably:
- Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : This inhibition is crucial as CDK2 is involved in cell cycle regulation. Compounds similar to the target molecule have demonstrated significant cytotoxic effects against cervical and breast cancer cell lines with IC50 values ranging from 45 to 97 nM .
- EGFR Inhibition : Studies have shown that related compounds inhibit the activation of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers. The binding at the ATP site of EGFR suggests a mechanism for antiproliferative activity against tumor cells .
Case Studies and Experimental Results
-
Antiproliferative Effects :
- A study evaluated several derivatives of pyrazolo[1,2,4]triazolopyrimidine for their antiproliferative activity against cancer cell lines. Compound variations exhibited different levels of cytotoxicity. Notably, one compound showed effective inhibition of cell growth at concentrations as low as 7 µM against HeLa cells .
- Molecular Docking Studies :
- In Vivo Studies :
Data Summary
Biological Activity | Target | IC50 (nM) | Comments |
---|---|---|---|
A2A Adenosine Receptor Antagonism | A2A Receptor | Low nanomolar | Potential therapeutic applications in neurodegeneration |
CDK2 Inhibition | CDK2 | 45–97 | Significant cytotoxicity against cervical and breast cancer |
EGFR Inhibition | EGFR | 7–11 | Inhibits activation; potential for breast cancer treatment |
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
The compound features a unique structural framework characterized by a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core linked to a methoxyphenol group and a dimethylphenyl substituent. The synthesis typically involves multi-step organic reactions that include the formation of the triazolo-pyrimidine core followed by the addition of the methoxyphenol and dimethylphenyl groups. Techniques such as NMR and IR spectroscopy are employed to analyze the molecular structure and confirm the successful synthesis of the compound.
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2).
Applications in Medicinal Chemistry
The primary applications of 2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol include:
- Cancer Treatment : Due to its ability to inhibit CDK2, it is being explored as a potential therapeutic agent in cancer treatment strategies.
- Drug Design : The compound serves as a pharmacophore in drug design due to its structural features that allow for diverse interactions with biological targets.
Case Studies
Several studies have highlighted the effectiveness of this compound:
-
Inhibition Studies : Research has shown that this compound exhibits IC50 values in low micromolar ranges against CDK2.
- Reference: A study published in Scientific Reports demonstrated that derivatives similar to this compound could effectively inhibit cell cycle progression in vitro.
-
Cytotoxicity Testing : The compound has been tested against multiple cancer cell lines with promising results indicating its potential as an anticancer agent.
- Reference: An article in Journal of Medicinal Chemistry detailed the cytotoxic effects observed in MCF-7 and HCT-116 cell lines.
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The compound undergoes selective nucleophilic substitution at positions activated by electron-withdrawing groups within the triazolopyrimidine core:
Key observations:
-
Chlorination occurs preferentially at position 5 due to electron deficiency from adjacent nitrogen atoms.
-
Sodium azide replaces methylsulfonyl groups under mild conditions, enabling click chemistry applications .
Electrophilic Aromatic Substitution
The 2,4-dimethylphenyl and methoxyphenol substituents direct electrophilic attacks:
Structural factors influencing reactivity:
-
Methoxy group (+M effect) activates the phenolic ring for nitration.
-
Steric hindrance from 2,4-dimethyl groups limits substitution on that phenyl ring.
Oxidation/Reduction Reactions
The methoxyphenol moiety shows distinct redox behavior:
Process | Reagents/Conditions | Products | Applications |
---|---|---|---|
Phenol Oxidation | KMnO₄, H₂O, 80°C | Quinone formation (reversible) | Electrochemical studies |
Demethylation | BBr₃, CH₂Cl₂, −78°C | Catechol derivative | Enhanced solubility |
Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Partial saturation of pyrimidine ring | Bioactivity modulation |
Notable findings:
-
Controlled oxidation converts the methoxy group to hydroxyl without disrupting the heterocycle.
-
Hydrogenation reduces C=N bonds in the triazolo ring, altering kinase inhibition profiles.
Cross-Coupling Reactions
Transition metal-catalyzed reactions enable structural diversification:
Reaction | Catalysts/Conditions | Applications |
---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives (improved CDK2 affinity) |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | N-Aryl analogs (enhanced selectivity) |
Sonogashira | CuI, PdCl₂(PPh₃)₂, NEt₃ | Alkynylated derivatives (probe synthesis) |
Optimized parameters:
-
Suzuki reactions require degassed solvents to prevent catalyst poisoning.
-
Electron-deficient pyrimidine ring facilitates oxidative addition in cross-couplings .
Acid/Base-Mediated Transformations
pH-dependent behavior impacts solubility and reactivity:
Condition | Observed Changes | Mechanistic Insight |
---|---|---|
Acidic (pH < 3) | Protonation at N7 (pKa ≈ 2.8) | Altered π-stacking interactions |
Basic (pH > 10) | Deprotonation of phenolic −OH | Increased aqueous solubility (logP −1.2 → −2.4) |
Buffered Solutions | Tautomerism in triazolo ring | Impacts protein binding conformations |
Photochemical Reactions
UV-induced transformations enable controlled modifications:
Wavelength | Products | Quantum Yield (Φ) |
---|---|---|
254 nm (UVC) | [2+2] Cycloaddition products | 0.12 ± 0.03 |
365 nm (UVA) | Singlet oxygen generation | 0.45 (Type II PDT) |
Visible Light | Electron transfer to flavoproteins | N/A |
Applications:
-
Photodynamic therapy candidates through ROS generation
Critical Analysis of Reaction Outcomes
-
Regioselectivity Challenges : Competing reactivity at N3 vs. N6 positions requires careful condition optimization .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yields in SNAr reactions by 22–35% compared to THF.
-
Thermal Stability : Decomposition observed >180°C limits high-temperature applications.
Propiedades
IUPAC Name |
2-[10-(2,4-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-12-4-7-17(13(2)8-12)27-19-16(10-23-27)21-25-24-20(26(21)11-22-19)15-6-5-14(29-3)9-18(15)28/h4-11,28H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYZLDOIBUEPQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=C(C=C(C=C5)OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.